(1S-trans)-1,2-Cyclohexanediamine dihydrochloride

Description

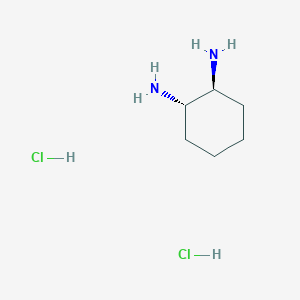

(1S-trans)-1,2-Cyclohexanediamine dihydrochloride (CAS: 35018-62-3) is a chiral cyclohexane derivative with two amine groups in a trans-configuration across the cyclohexane ring, where the stereochemistry is defined as (1S,2S) or (1R,2R) depending on enantiomeric form. The dihydrochloride salt enhances water solubility and stability, making it suitable for applications in asymmetric synthesis, coordination chemistry, and pharmaceutical intermediates. It is synthesized via solvent extraction (e.g., using butyl alcohol) from aqueous solutions, achieving purities up to 99.86% . The compound’s rigid cyclohexane backbone and chiral centers enable its use in designing stereoselective catalysts and ligands .

Properties

IUPAC Name |

(1S,2S)-cyclohexane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKOZXSZLOBKGM-USPAICOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S-trans)-1,2-Cyclohexanediamine dihydrochloride typically involves the reduction of the corresponding dinitro compound or the catalytic hydrogenation of the dicyano derivative. One common method includes the reduction of trans-1,2-dinitrocyclohexane using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The use of chiral catalysts and ligands is crucial in maintaining the enantiomeric purity of the final product .

Chemical Reactions Analysis

Catalytic Asymmetric Aminolysis of Aziridines

A yttrium complex catalyzes the aminolysis of meso-aziridines to yield enantiomerically enriched trans-1,2-cyclohexanediamine derivatives.

-

Reaction :

-

Conditions :

-

Catalyst loading: 5 mol% Y(OiPr)₃

-

Temperature: 25°C

-

Solvent: Toluene

-

-

Performance :

This method was applied to synthesize the Tamiflu intermediate 6 in four steps (Scheme 3) .

Catalytic Performance in Asymmetric Conjugate Additions

| Substrate | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|

| 2-cyclohexen-1-one | Cu(hfacac)(btmsa) + (rac; S,S)-L1 | 85 | 94 |

| Acyclic enone | CuOAc + (R,R; S,S)-L1 | 91 | 91 |

-

Key Findings :

Diacetylation and Crystallization

Industrial-scale production involves diacetylation followed by crystallization:

-

Reaction :

-

Conditions :

-

Solvent: Water

-

Base: NaOH

-

Crystallization solvent: Protic solvent/ketone mixture

-

-

Performance :

Scientific Research Applications

Coordination Chemistry

Chelating Agent:

(1S-trans)-1,2-Cyclohexanediamine dihydrochloride serves as an effective chelating agent due to its ability to form stable complexes with metal ions. Its trans configuration allows for optimal spatial arrangement, reducing steric hindrance and enhancing complex stability. This property is particularly useful in the separation and purification of metal ions from mixtures.

- Case Study: A method was developed for separating cis and trans isomers of cyclohexanediamine using their dihydrochloride forms. The trans isomer demonstrated superior chelation properties, leading to high-purity metal complexes .

Pharmaceutical Applications

Anticancer Activity:

Recent studies have highlighted the potential of platinum(IV) complexes incorporating (1S-trans)-1,2-cyclohexanediamine as promising anticancer agents. These complexes exhibit potent cytotoxicity against various cancer cell lines.

- Research Findings: A study synthesized platinum(IV) derivatives of (1S-trans)-1,2-cyclohexanediamine that showed significant activity against human tumor cell lines. The lead complex demonstrated multimodal mechanisms of action, including disruption of mitochondrial functions and interaction with nuclear DNA .

Drug Formulation:

The compound has been explored as a building block in drug formulations due to its chiral nature, which can enhance the pharmacological properties of drugs.

- Example: The development of novel drug formulations utilizing (1S-trans)-1,2-cyclohexanediamine has shown improved bioavailability and efficacy in preclinical models .

Materials Science

Supramolecular Chemistry:

In materials science, (1S-trans)-1,2-cyclohexanediamine has been utilized to create supramolecular structures that exhibit unique mechanical properties.

- Application: Research has demonstrated that incorporating this diamine into organic radical gels results in materials with enhanced stability and mechanical strength .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of (1S-trans)-1,2-Cyclohexanediamine dihydrochloride involves its ability to act as a chiral ligand, facilitating asymmetric catalysis. The compound interacts with metal catalysts to form chiral complexes, which then catalyze the formation of enantiomerically pure products. The molecular targets and pathways involved include coordination with transition metals such as palladium, platinum, and rhodium .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key analogues, focusing on substituents, stereochemistry, and applications:

Physicochemical and Application Differences

- Solubility : The dihydrochloride form of (1S-trans)-1,2-cyclohexanediamine exhibits superior water solubility compared to its free base and dimethylated analogues, which are more lipophilic .

- Steric Effects : Bulky substituents (e.g., benzyl or diphenylacetyl groups) restrict conformational flexibility, critical for enantioselective catalysis .

- Thermodynamic Stability : Schiff bases derived from 1,2-cyclohexanediamine (e.g., L1 and L2 in Nd³⁺ sensors) demonstrate higher stability constants due to the rigid cyclohexane backbone .

- Synthetic Utility : The (1S-trans) enantiomer is preferred in asymmetric epoxidation catalysts (e.g., Jacobsen ligands), while (1R,2R)-dimethylated variants serve as ligands in metal complexes .

Research Findings

- Extraction Efficiency : Solvent extraction of 1,2-cyclohexanediamine using butyl alcohol achieves 95% yield under optimal conditions (pH 12.9, 30°C), with subsequent vacuum distillation yielding 99.86% purity .

- Chiral Discrimination : (1S,2S)-Derived hydroxamic acids enable precise enantiomeric excess measurement for diverse molecules, leveraging C₂ symmetry and hydrogen-bonding interactions .

- Coordination Chemistry : Dimethylated derivatives form stable complexes with transition metals, useful in electroplating and polymer synthesis .

Biological Activity

(1S-trans)-1,2-Cyclohexanediamine dihydrochloride is a chiral diamine compound with significant implications in medicinal chemistry and biochemistry. Its unique structural properties allow it to act as a ligand in various coordination complexes, particularly in the development of anticancer agents. This article explores the biological activity of this compound, focusing on its applications, mechanisms, and relevant research findings.

- Molecular Formula : C6H14N2

- Molecular Weight : 114.19 g/mol

- Density : 0.9 g/cm³

- Melting Point : 14-15 °C

- Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, enhancing their therapeutic properties. For instance, platinum(IV) complexes containing this diamine have been shown to exhibit antitumor activity by circumventing resistance mechanisms associated with cisplatin.

Anticancer Activity

A study investigated the efficacy of various platinum(IV) complexes incorporating (1S-trans)-1,2-cyclohexanediamine against different cancer cell lines:

- Cell Lines Tested : L1210/0 (cisplatin-sensitive), L1210/DDP (cisplatin-resistant), and M5076 reticulosarcoma.

- Results : The complexes demonstrated a range of cytotoxic activities, with some exhibiting significant effects against L1210/0 cells and varying efficacy against resistant lines. Notably, the complex PtIV(trans-1R,2R-DACH)-trans-(acetate)2-methylmalonate showed high activity against M5076 cells but no activity against L1210 lines .

Synthesis and Characterization

The synthesis of this compound involves optically resolving a mixture of isomers using tartaric acid or other chiral agents. Characterization techniques such as IR spectroscopy and NMR have been employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Applications

This compound has diverse applications:

- Anticancer Drug Development : As a ligand in metal-based drugs targeting various cancers.

- Synthesis of Chiral Catalysts : Utilized in asymmetric synthesis processes.

- Biochemical Reagents : Employed in life sciences for various experimental applications.

Q & A

Q. What are the recommended methods for synthesizing and characterizing (1S-trans)-1,2-cyclohexanediamine dihydrochloride in academic research?

- Methodological Answer : The synthesis typically involves resolving racemic trans-1,2-cyclohexanediamine using chiral resolving agents like L-tartaric acid to isolate the (1S,2S)-enantiomer, followed by dihydrochloride salt formation . Characterization relies on X-ray diffraction (XRD) to confirm stereochemistry (e.g., simulated vs. experimental PXRD patterns ), complemented by H/C NMR for structural validation and mass spectrometry for molecular weight confirmation .

Q. How does the stereochemistry of (1S-trans)-1,2-cyclohexanediamine influence its ligand properties in coordination chemistry?

- Methodological Answer : The trans-configuration creates a rigid, chelating backbone that stabilizes metal complexes. For example, in manganese(III)-Schiff base catalysts derived from this diamine, the (1R,2R)-configuration (enantiomer of 1S-trans) enables enantioselective epoxidation of alkenes via a well-defined chiral pocket . Researchers should compare circular dichroism (CD) spectra and catalytic outcomes (e.g., enantiomeric excess) to correlate stereochemistry with activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metal-chelation behavior of (1S-trans)-1,2-cyclohexanediamine derivatives?

- Methodological Answer : Discrepancies in chelation strength or selectivity (e.g., for Pb vs. Mn) may arise from solvent polarity or counterion effects. Systematic studies using isothermal titration calorimetry (ITC) and X-ray absorption spectroscopy (XAS) can quantify binding constants and coordination geometries . For example, iodoplumbate hybrids templated by this diamine show structural variations linked to ligand configuration .

Q. What experimental strategies optimize the templating effect of (1S-trans)-1,2-cyclohexanediamine in hybrid organic-inorganic materials?

- Methodological Answer : The diamine’s configuration directs the assembly of iodoplumbate frameworks, as shown in PXRD and single-crystal studies . To enhance templating efficiency, vary reaction stoichiometry (e.g., 1:1 vs. 1:2 ligand-metal ratios) and monitor crystallization kinetics. Pair synchrotron XRD with density functional theory (DFT) simulations to predict and validate structural outcomes .

Q. How do reaction conditions affect the catalytic performance of (1S-trans)-1,2-cyclohexanediamine-derived complexes in asymmetric synthesis?

- Methodological Answer : Catalytic activity in epoxidation or cross-coupling depends on solvent polarity, temperature, and metal-ligand ratios. For copper-mediated couplings, ligand-to-metal ratios >2:1 often suppress off-cycle intermediates . Kinetic studies (e.g., Eyring plots) and in-situ IR monitoring can elucidate rate-determining steps and deactivation pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting data on the stability of this compound under acidic conditions?

- Methodological Answer : Stability discrepancies may arise from impurities (e.g., residual tartaric acid from synthesis) or hydration states. Conduct accelerated stability testing (40°C/75% RH) with HPLC-UV to track degradation products. Compare results with controlled samples synthesized via alternative routes (e.g., ion exchange vs. direct hydrochlorination) .

Q. How can researchers reconcile divergent enantioselectivity outcomes in diamine-derived catalysts?

- Methodological Answer : Enantioselectivity variations in epoxidation (e.g., 70% vs. >90% ee) may stem from substrate electronic effects or catalyst aggregation. Use steric maps (e.g., Tolman cone angles) and Hammett plots to correlate substrate electronic profiles with selectivity. Pair with cryo-EM or dynamic light scattering (DLS) to detect aggregate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.